molecular formula C8H10O3 B6302838 Ethyl 3-(oxetan-3-yl)prop-2-ynoate CAS No. 2138167-54-9

Ethyl 3-(oxetan-3-yl)prop-2-ynoate

Cat. No.: B6302838
CAS No.: 2138167-54-9
M. Wt: 154.16 g/mol
InChI Key: VFZBUCQRDACGRS-UHFFFAOYSA-N
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Description

Ethyl 3-(oxetan-3-yl)prop-2-ynoate is an organic compound with the molecular formula C8H10O3 and a molecular weight of 154.16 g/mol It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a prop-2-ynoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(oxetan-3-yl)prop-2-ynoate typically involves the reaction of ethyl propiolate with oxetane derivatives under specific conditions. One common method involves the use of a base catalyst to facilitate the addition of the oxetane ring to the propiolate moiety . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and other advanced technologies may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(oxetan-3-yl)prop-2-ynoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane carboxylic acids, while reduction can produce ethyl 3-(oxetan-3-yl)propanoate .

Scientific Research Applications

Ethyl 3-(oxetan-3-yl)prop-2-ynoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 3-(oxetan-3-yl)prop-2-ynoate exerts its effects depends on its specific applicationThe oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can participate in further chemical transformations .

Comparison with Similar Compounds

Ethyl 3-(oxetan-3-yl)prop-2-ynoate can be compared with other oxetane-containing compounds, such as:

The uniqueness of this compound lies in its combination of the oxetane ring and the prop-2-ynoate group, which imparts distinct chemical and physical properties .

Properties

IUPAC Name

ethyl 3-(oxetan-3-yl)prop-2-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-2-11-8(9)4-3-7-5-10-6-7/h7H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZBUCQRDACGRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C#CC1COC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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